![molecular formula C18H23N5O2 B2954717 N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide CAS No. 1797670-09-7](/img/structure/B2954717.png)
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains functional groups such as amide, pyrimidine, and morpholine. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography. Unfortunately, without specific data for this compound, a detailed analysis cannot be provided .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. Amides, for example, can participate in a variety of reactions, including hydrolysis and reduction .Scientific Research Applications
Synthesis and Chemical Modifications
Research has explored the synthesis and modifications of compounds related to N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide, focusing on their potential applications in various fields, including their antitumor activity and contributions to the development of broad-spectrum protein kinase inhibitors. For example, the antitumor activity of o-carboxybenzoylferrocene sodium salt was studied, leading to the discovery of ferrocenoylbenzamides derivatives, indicating a method for producing compounds with potential antitumor applications (Simenel et al., 2008). Similarly, the protein kinase inhibitor CTx-0152960 and its analogues were prepared using a hybrid flow and microwave approach, showcasing a method for the efficient synthesis of kinase inhibitors with enhanced yields and atom economy (Russell et al., 2015).
Novel Crystalline Forms and Therapeutic Applications
The discovery of novel crystalline forms of related compounds has implications for the treatment of a range of disorders. For instance, specific crystalline forms of a compound were claimed for treating disorders including asthma, gastrointestinal diseases, pain, and depression, highlighting the therapeutic versatility of these compounds (Norman, 2008).
Enzyme-Activated Prodrugs for Cancer Therapy
Research into enzyme-activated prodrugs, such as the conversion of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) to its active form by nitroreductase enzymes, demonstrates the potential for targeted cancer therapies. This process highlights the importance of enzyme-specific activation for therapeutic applications, providing a selective approach to cancer treatment (Knox et al., 1988).
Development of Gastric Prokinetic Agents
Investigations into N-[(2-morpholinyl)alkyl]benzamides have led to the development of compounds with potent and selective gastric prokinetic activity. This research identifies compounds that could serve as more effective treatments than existing medications like metoclopramide for gastrointestinal motility disorders (Kato et al., 1990).
Safety And Hazards
properties
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-6-4-5-7-14(13)17(24)20-15-12-19-18(21-16(15)22(2)3)23-8-10-25-11-9-23/h4-7,12H,8-11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAFGRAVCYVLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.